molecular formula C10H15ClN2O B1374544 2-(2-Amino-6-chloroethylanilino)-1-ethanol CAS No. 1178691-25-2

2-(2-Amino-6-chloroethylanilino)-1-ethanol

Cat. No. B1374544
M. Wt: 214.69 g/mol
InChI Key: RBZJDPYFRMMNNJ-UHFFFAOYSA-N
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Description

This would involve identifying the compound’s chemical structure, functional groups, and potential uses or applications.



Synthesis Analysis

This would involve detailing the chemical reactions and processes used to synthesize the compound.



Molecular Structure Analysis

This would involve using techniques like X-ray crystallography, NMR spectroscopy, or computational chemistry to determine the compound’s molecular structure.



Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

This would involve measuring properties like the compound’s melting point, boiling point, solubility, stability, and reactivity.


Scientific Research Applications

Stereochemistry and Synthesis

  • Diastereoselective Preparation in Cyclophosphamide Derivatives

    A study by Yamashita, Usui, Osakabe, & Oshikawa (1997) details the diastereoselective preparation of novel cyclophosphamide derivatives from amino alcohols derived from L-phenylalanine. This process involves stereospecific reactions crucial in bioactivity due to distinct differences between stereoisomers (Yamashita et al., 1997).

  • Synthesis of Adrenergic Agents

    Conde, Fierros, Rodríguez-Franco, & Puig (1998) achieved the resolution of a related compound, 1-(4-amino-3-chloro-5-cyanophenyl)-2-bromo-1-ethanol, by enantioselective lipase-catalyzed alcoholysis, hydrolysis, and acylation. This compound serves as an intermediate in synthesizing new adrenergic agents (Conde et al., 1998).

Polymer Synthesis

  • Ring-Opening Polymerization for Telechelic and Block Copolymers: A study by Bakkali-Hassani et al. (2018) investigates commercial amino alcohols as direct initiators in N-heterocyclic carbene-organocatalyzed ring-opening polymerization. This method facilitates the creation of α-hydroxy-ω-amino telechelics and copolymers, showcasing versatility in polymer synthesis (Bakkali-Hassani et al., 2018).

Molecular Interactions and Structural Studies

  • Molecular Interaction Studies

    Sekhar et al. (2016) conducted a study on the intermolecular interactions between 2-chloroaniline and substituted ethanols, including 2-aminoethanol. This research provides insights into hydrogen bonding and molecular interactions, essential for understanding chemical properties and reactions (Sekhar et al., 2016).

  • Site-Directed Conjugation in Proteins

    Geoghegan & Stroh (1992) explored the oxidation of the 2-amino alcohol structure in proteins for site-directed labeling, a significant advancement in biochemistry and molecular biology (Geoghegan & Stroh, 1992).

Receptor Studies

  • Differentiation of Receptors: Lands, Ludueña, & Buzzo (1967) demonstrated that structural modifications of compounds similar to 2-aminoethanol can significantly impact sympathomimetic activity. This finding is crucial for understanding and differentiating β-receptor types (Lands et al., 1967).

Safety And Hazards

This would involve assessing the compound’s toxicity, potential health effects, and safety precautions needed when handling it.


Future Directions

This would involve discussing potential future research directions, such as new synthetic methods, applications, or studies into the compound’s properties or mechanism of action.


For a specific compound, these analyses would require access to experimental data or peer-reviewed scientific literature. If you have a different compound or a more specific question about this compound, feel free to ask!


properties

IUPAC Name

2-(2-amino-6-chloro-N-ethylanilino)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15ClN2O/c1-2-13(6-7-14)10-8(11)4-3-5-9(10)12/h3-5,14H,2,6-7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBZJDPYFRMMNNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCO)C1=C(C=CC=C1Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((2-Amino-6-chlorophenyl)(ethyl)amino)ethanol

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